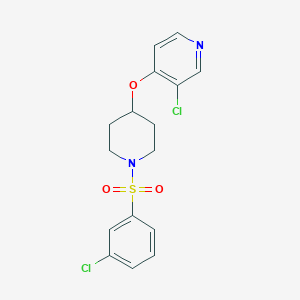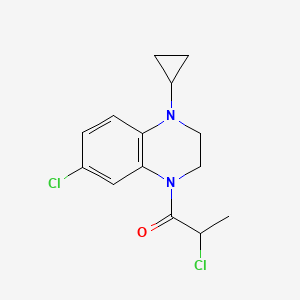![molecular formula C19H16N4O2S B2940786 N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-10-3](/img/structure/B2940786.png)
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide, also known as MTQA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
Synthesis and Chemical Properties
Researchers have focused on the synthesis of various derivatives of triazoloquinolinyl sulfanyl acetamides, highlighting their methodologies and the chemical properties of these compounds. For instance, Fathalla (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, emphasizing the efficiency of DCC coupling and azide coupling methods in producing these compounds with good to moderate yields (Fathalla, 2015).
Pharmacological Applications
Several studies have explored the pharmacological potentials of triazoloquinoline derivatives:
Anticancer Activity : Reddy et al. (2015) synthesized 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity. They reported that certain derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Antihistaminic Agents : Alagarsamy et al. (2009) synthesized 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, evaluating them as H1-antihistaminic agents. The study found that these compounds protected animals from histamine-induced bronchospasm, indicating their potential as antihistaminic agents (Alagarsamy et al., 2009).
Adenosine Receptor Antagonists : Research by Catarzi et al. (2005) on 1,2,4-Triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists demonstrated the potential of these compounds in modulating adenosine receptor activities. This suggests their application in treating conditions related to adenosine receptor dysfunctions (Catarzi et al., 2005).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-9-7-14(8-10-15)20-18(24)12-26-19-22-21-17-11-6-13-4-2-3-5-16(13)23(17)19/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARQIIIDCDONJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)


![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)
![(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine](/img/structure/B2940719.png)


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2940723.png)
![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2940726.png)